An In-Depth Technical Guide to the N-(1-methylpropyl) Isomer of JWH-073: Chemical Structure and Characteristics
An In-Depth Technical Guide to the N-(1-methylpropyl) Isomer of JWH-073: Chemical Structure and Characteristics
A Note to the Reader: Extensive research for a detailed technical guide on the N-(1-methylpropyl) isomer of JWH-073, also known as the N-sec-butyl isomer, has revealed a significant lack of specific scientific literature, including synthesis protocols, analytical characterization data, and pharmacological studies. The vast majority of available information pertains to the well-characterized N-butyl isomer, JWH-073. Therefore, this guide will focus on the established knowledge of JWH-073 and its isomers in a broader context, providing a framework for understanding the potential properties of the N-(1-methylpropyl) isomer based on known structure-activity relationships within the synthetic cannabinoid class.
Introduction to JWH-073 and the Significance of Isomerism
JWH-073, with the chemical name (1-butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid belonging to the naphthoylindole family.[1][2] It was first synthesized by Dr. John W. Huffman and his research team as a tool to explore the endocannabinoid system.[1] Like other synthetic cannabinoids, JWH-073 acts as an agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2][3]
Isomerism plays a crucial role in the pharmacology and toxicology of synthetic cannabinoids. Structural isomers, which have the same molecular formula but different arrangements of atoms, can exhibit significantly different potencies, receptor affinities, and metabolic profiles. The N-alkyl chain length and branching pattern are key determinants of a compound's activity. For instance, JWH-018, the N-pentyl analog of JWH-073, generally displays higher binding affinity for the CB1 receptor.[4] The subject of this guide, the N-(1-methylpropyl) isomer, represents a branched-chain variant of the N-butyl group in JWH-073.
Chemical Structure and Nomenclature
The core structure of JWH-073 consists of a naphthalene ring and an indole ring linked by a ketone. The variation among its N-alkyl isomers lies in the structure of the alkyl group attached to the indole nitrogen.
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JWH-073 (N-butyl isomer): The most well-known and studied compound, featuring a straight four-carbon chain (n-butyl) at the N1 position of the indole ring.[1]
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JWH-073 N-(1-methylpropyl) isomer (N-sec-butyl isomer): This isomer possesses a branched four-carbon chain, specifically a 1-methylpropyl (sec-butyl) group, at the N1 position.
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IUPAC Name: (1-(sec-butyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
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Molecular Formula: C₂₃H₂₁NO
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Molecular Weight: 327.42 g/mol
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The structural difference is illustrated below:
Caption: 2D structures of JWH-073 and its N-(1-methylpropyl) isomer.
Synthesis and Rationale
While a specific, validated protocol for the synthesis of the JWH-073 N-(1-methylpropyl) isomer is not available in the reviewed literature, a general synthetic route can be proposed based on the known synthesis of JWH-073 and other N-alkylated indoles.[3]
The synthesis of JWH-073 typically involves a two-step process:
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Friedel-Crafts Acylation: Indole is acylated with 1-naphthoyl chloride in the presence of a Lewis acid catalyst to form the intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone.[3]
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N-Alkylation: The indole nitrogen of the intermediate is then alkylated using an appropriate alkyl halide. For JWH-073, this is 1-bromobutane.[3]
To synthesize the N-(1-methylpropyl) isomer, the alkylating agent in the second step would be substituted with a sec-butyl halide, such as 2-bromobutane (1-methylpropyl bromide).
Proposed Synthetic Workflow:
Caption: Proposed synthesis of JWH-073 N-(1-methylpropyl) isomer.
Experimental Considerations: The choice of base and solvent for the N-alkylation step is critical to optimize the reaction yield and minimize side products. A strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) is commonly employed for the deprotonation of the indole nitrogen.
Analytical Characterization
Detailed analytical data for the JWH-073 N-(1-methylpropyl) isomer is not publicly available. However, based on the principles of analytical chemistry, we can predict how it would be characterized and differentiated from its straight-chain counterpart.
Mass Spectrometry (MS):
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Electron Ionization (EI-MS): Both JWH-073 and its N-(1-methylpropyl) isomer would exhibit the same molecular ion peak (M⁺) at m/z 327, corresponding to their identical molecular weight. The fragmentation patterns, however, would likely differ due to the branched alkyl chain. The N-sec-butyl isomer would be expected to show a more prominent loss of a propyl radical (C₃H₇•) leading to a fragment at m/z 284, and potentially a more significant fragment from the loss of an ethyl radical (C₂H₅•).
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a common technique for the analysis of synthetic cannabinoids and their metabolites in biological samples.[6][7] While the precursor ion would be the same for both isomers, the product ion spectra upon collision-induced dissociation (CID) might show different relative abundances of fragment ions, aiding in their differentiation.
Chromatographic Separation:
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Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): It is highly probable that the N-butyl and N-sec-butyl isomers would have different retention times on standard GC and HPLC columns due to differences in their polarity and boiling points. This chromatographic separation is essential for the unambiguous identification of each isomer in a mixture.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR and ¹³C NMR: NMR spectroscopy would provide the most definitive structural confirmation of the N-(1-methylpropyl) isomer. The proton and carbon signals for the sec-butyl group would be distinct from those of the n-butyl group. Specifically, the ¹H NMR spectrum of the N-(1-methylpropyl) isomer would show a characteristic multiplet for the methine proton (CH) and distinct signals for the two methyl groups (CH₃) and the methylene group (CH₂), which would differ in chemical shift and multiplicity from the signals of the n-butyl chain in JWH-073.
Predicted Biological Activity and Metabolism
The biological activity of the JWH-073 N-(1-methylpropyl) isomer has not been reported. However, structure-activity relationships for synthetic cannabinoids suggest that branching in the N-alkyl chain can influence receptor binding affinity. Often, a straight alkyl chain of four or five carbons provides optimal activity at the CB1 receptor. Branching may increase or decrease potency depending on the specific conformation and interaction with the receptor binding pocket.
Metabolism:
The metabolism of JWH-073 has been studied and primarily involves hydroxylation of the N-butyl chain and the indole and naphthalene rings, followed by glucuronidation.[6][7] It is anticipated that the N-(1-methylpropyl) isomer would undergo a similar metabolic fate.
Potential Metabolic Pathways:
Caption: Predicted metabolic pathway for JWH-073 N-(1-methylpropyl) isomer.
The positions of hydroxylation on the sec-butyl chain would likely include the secondary and tertiary carbons, leading to a different profile of hydroxylated metabolites compared to JWH-073. These metabolites could potentially retain biological activity, as has been observed for the metabolites of JWH-073.[9]
Conclusion and Future Directions
The JWH-073 N-(1-methylpropyl) isomer represents an understudied area within the vast landscape of synthetic cannabinoids. While its existence is chemically plausible, a lack of dedicated research means that its specific synthesis, analytical properties, and pharmacological profile remain speculative. Future research is necessary to isolate or synthesize this isomer, fully characterize its structure using modern analytical techniques, and evaluate its in vitro and in vivo activity. Such studies are crucial for a comprehensive understanding of the structure-activity relationships of synthetic cannabinoids and for the development of analytical methods to detect and differentiate the growing number of isomers encountered in forensic and clinical settings.
References
- Chimalakonda, K. C., et al. (2011). Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Analytical Chemistry, 83(17), 6387-6394.
- Brents, L. K., et al. (2012). Monohydroxylated metabolites of the K2 synthetic cannabinoid JWH-073 retain intermediate to high cannabinoid 1 receptor (CB1R) affinity and exhibit neutral antagonist to partial agonist activity. Biochemical Pharmacology, 83(7), 952-961.
- Grigoryev, A., et al. (2011). Chromatography-mass spectrometry studies on the metabolism of synthetic cannabinoids JWH-018 and JWH-073, psychoactive components of “Spice”.
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DEA Diversion Control Division. (n.d.). JWH-073. Retrieved from [Link]
- Huffman, J. W., et al. (2005). 1-Pentyl-3-phenylacetylindoles, a new class of cannabimimetic indoles. Bioorganic & Medicinal Chemistry Letters, 15(18), 4110-4113.
- Aung, M. M., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence, 60(2), 133-140.
- Cooper, Z. D. (2016). Adverse Effects of Synthetic Cannabinoids: Management of Acute Toxicity and Withdrawal.
- Wiley, J. L., et al. (1998). Structure-activity relationships of indole- and pyrrole-derived cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 285(3), 995-1004.
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UNODC. (n.d.). JWH-073. Retrieved from [Link]
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Restek. (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Retrieved from [Link]
- Shanks, K. G., et al. (2012). Detection of JWH-018 and JWH-073 by UPLC-MS-MS in postmortem whole blood casework. Journal of Analytical Toxicology, 36(3), 145-152.
- Sobolevsky, T., et al. (2010). Detection of JWH-018 metabolites in smoking mixture post-administration urine.
- Uchiyama, N., et al. (2010). Identification of a novel cannabimimetic phenylacetylindole, JWH-250, as a designer drug in a smoking mixture and analytical differentiation of JWH-250 from its 1-pentyl-2-methyl isomer. Forensic Toxicology, 28(2), 75-81.
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PubChem. (n.d.). JWH-073. Retrieved from [Link]
- De Brabanter, N., et al. (2013). Isomeric differentiation of synthetic cannabinoids by gas chromatography-mass spectrometry.
- Banister, S. D., et al. (2016). The chemistry and pharmacology of synthetic cannabinoid receptor agonists: evolution. In New Psychoactive Substances (pp. 185-223). Springer, Cham.
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